Methyl 5-(4,5-dihydro-1,3-oxazol-2-yl)pentanoate
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Overview
Description
Methyl 5-(4,5-dihydro-1,3-oxazol-2-yl)pentanoate is an organic compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4,5-dihydro-1,3-oxazol-2-yl)pentanoate typically involves the cyclization of appropriate precursors. One common method is the iodocyclization of O-alkenyl imidates, which can yield 4,5-dihydro-1,3-oxazoles under specific conditions . The reaction conditions often involve the use of iodine as a catalyst and may require specific solvents and temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar cyclization reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques could be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4,5-dihydro-1,3-oxazol-2-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The oxazole ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with carbonyl groups, while substitution reactions can introduce various functional groups into the oxazole ring.
Scientific Research Applications
Methyl 5-(4,5-dihydro-1,3-oxazol-2-yl)pentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Oxazole derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-(4,5-dihydro-1,3-oxazol-2-yl)pentanoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Oxazole: The parent compound with a simpler structure.
Isoxazole: A similar compound with the oxygen and nitrogen atoms in different positions.
Oxadiazole: Contains an additional nitrogen atom in the ring.
Uniqueness
Methyl 5-(4,5-dihydro-1,3-oxazol-2-yl)pentanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives have shown promising activities in various fields, making it a valuable compound for further research and development .
Properties
CAS No. |
191655-19-3 |
---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
methyl 5-(4,5-dihydro-1,3-oxazol-2-yl)pentanoate |
InChI |
InChI=1S/C9H15NO3/c1-12-9(11)5-3-2-4-8-10-6-7-13-8/h2-7H2,1H3 |
InChI Key |
NNKHPULWRGNPNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC1=NCCO1 |
Origin of Product |
United States |
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